(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt)

Description

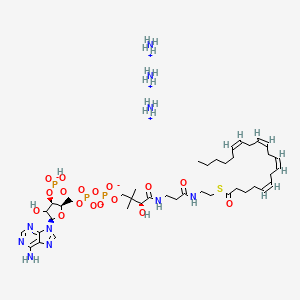

(5Z,8Z,11Z,14Z-Eicosatetraenoyl) Coenzyme A (ammonium salt) is a conjugated molecule comprising arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid) esterified to coenzyme A (CoA) via a thioester bond. The ammonium salt form enhances solubility, making it suitable for enzymatic studies. Arachidonic acid, a 20-carbon polyunsaturated fatty acid (PUFA) with four cis double bonds, serves as a precursor for bioactive lipid mediators like prostaglandins, leukotrienes, and lipoxins . The CoA conjugation facilitates its role in lipid biosynthesis, β-oxidation, and cellular signaling . Its molecular formula for the eicosatetraenoate moiety is C₂₀H₃₁O₂ (average mass: 303.47 g/mol) , while the CoA moiety adds ~767.5 g/mol, resulting in a total molecular weight of ~1,070 g/mol.

Properties

IUPAC Name |

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/b9-8-,12-11-,15-14-,18-17-;;;/t30-,34?,35+,36+,40-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINHAGOPPOAZSF-SCFPSPBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H75N10O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677196 | |

| Record name | PUBCHEM_46907897 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1105.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799812-93-4 | |

| Record name | PUBCHEM_46907897 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Arachidonoyl Chloride Precursor

The preparation begins with the synthesis of (5Z,8Z,11Z,14Z)-eicosatetraenoyl chloride (arachidonoyl chloride), a reactive intermediate essential for subsequent conjugation. Arachidonic acid (C20:4) is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions to form the acyl chloride .

Reaction Conditions

-

Solvent : Dichloromethane or tetrahydrofuran (THF)

-

Temperature : 0–25°C

-

Duration : 2–4 hours

The product is purified via distillation or rotary evaporation to remove excess reagents. Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) confirm the structure, with characteristic shifts at δ 2.85–3.10 ppm (allylic protons) and δ 5.30–5.45 ppm (olefinic protons) .

Activation of Coenzyme A

Coenzyme A (free acid form) is activated through deprotonation using ammonium bicarbonate (NH₄HCO₃) or triethylamine (TEA) in aqueous or hydroorganic solvents . This step ensures the thiol group (-SH) of CoA is nucleophilic for acylation.

Key Parameters

-

pH : 7.5–8.5 (optimized for thiolate ion formation)

-

Buffer : 50 mM Tris-HCl or phosphate buffer

Acylation of Coenzyme A

The activated CoA reacts with arachidonoyl chloride in a stoichiometric ratio (1:1.2) to form the thioester bond. The reaction proceeds via nucleophilic acyl substitution:

Optimized Conditions

-

Solvent : Water:acetonitrile (70:30 v/v)

-

Reaction Time : 12–24 hours

-

Temperature : 4°C (to prevent β-oxidation of unsaturated bonds)

Excess acyl chloride is quenched with 0.1 M sodium bicarbonate, and the product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column .

Ammonium Salt Formation

The crude (5Z,8Z,11Z,14Z-eicosatetraenoyl) CoA is converted to its ammonium salt by ion-exchange chromatography or liquid-liquid extraction. Ammonium acetate (NH₄OAc) is added to the eluent during HPLC purification, displacing counterions (e.g., sodium or potassium) to enhance solubility and stability .

Purification Metrics

-

Column : HiPrep Q FF (anionic exchange)

-

Eluent : 20–200 mM ammonium acetate gradient (pH 6.5)

Analytical Characterization

The final product is validated using:

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 1105.1 ([M+H]⁺) .

-

UV-Vis Spectroscopy : Absorbance at 260 nm (adenine moiety) and 232 nm (thioester bond) .

-

¹H-NMR : Peaks at δ 8.45 ppm (adenine H-8) and δ 6.85–7.10 ppm (pantetheine backbone) .

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Batch Size | 5–100 mg | 1–10 kg |

| Purification | RP-HPLC | Continuous chromatography |

| Yield | 60–75% | 80–90% |

| Cost per Gram | $2,500–$5,000 | $500–$1,000 |

Challenges and Optimizations

-

Double Bond Isomerization : The Z-configuration of the tetraene system is prone to isomerization under basic conditions. Adding antioxidants (e.g., BHT) and conducting reactions under inert gas (N₂) mitigates this .

-

Thioester Hydrolysis : Acidic pH (<6.0) accelerates hydrolysis. Buffering at pH 7.0–7.5 during synthesis preserves the thioester bond .

Applications in Research

The compound is indispensable for:

Chemical Reactions Analysis

Types of Reactions

(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt) can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the fatty acid moiety to various oxidized products.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: It can participate in nucleophilic substitution reactions where the coenzyme A moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Produces various oxidized fatty acids.

Reduction: Results in saturated coenzyme A derivatives.

Substitution: Leads to the formation of new coenzyme A derivatives with different functional groups

Scientific Research Applications

Biochemical Role and Mechanism of Action

(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A is involved in:

- Fatty Acid Metabolism : It participates in the synthesis and degradation of fatty acids, facilitating the transfer of acyl groups necessary for energy production and lipid biosynthesis.

- Energy Production : This compound acts as an acyl donor in various enzymatic reactions crucial for ATP generation through fatty acid oxidation.

- Lipid Signaling : It serves as a precursor for bioactive lipids that modulate cellular signaling pathways.

Pharmaceutical Applications

The pharmaceutical potential of (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A is being actively researched:

- Anti-inflammatory Properties : Derivatives of this compound are being investigated for their ability to treat inflammatory diseases due to their role in modulating inflammatory responses at the cellular level.

- Metabolic Disorders : Research indicates potential applications in managing metabolic disorders such as obesity and diabetes by influencing lipid metabolism.

Interaction Studies

Studies on the interactions of (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A with various enzymes and receptors have revealed:

- Binding Affinities : The compound exhibits specific binding affinities with enzymes involved in lipid metabolism, which can be leveraged to develop targeted therapies.

- Comparison with Similar Compounds : Its unique structure differentiates it from other fatty acyl-CoA derivatives like arachidonoyl CoA and docosahexaenoic acid-CoA, which have distinct biological activities.

Analytical Applications

In analytical chemistry, (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A is utilized in:

- Lipidomics : It is employed in the analysis of fatty acid-CoA profiles using techniques such as liquid chromatography-mass spectrometry (LC-MS), facilitating the study of lipid metabolism and related disorders.

Stability and Storage

The stability profile of (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A indicates:

- Storage Conditions : The compound should be stored at -20°C to maintain its integrity over time .

- Purity Levels : Commercially available forms typically exhibit high purity (>99%), essential for reliable experimental results .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A compared to related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (5Z,8Z,11Z,14Z-eicosatetraenoyl) CoA | Contains four double bonds at specified positions | Involved in anti-inflammatory responses |

| Arachidonoyl CoA | Four double bonds similar to eicosatetraenoic acid | Precursor for prostaglandins |

| Docosahexaenoic Acid-CoA | Six double bonds; longer carbon chain | Important for brain health and retinal function |

| Linoleoyl CoA | Two double bonds; shorter than eicosatetraenoic acid | Involved in omega-6 fatty acid metabolism |

Mechanism of Action

The compound exerts its effects primarily through its role in lipid metabolism. It acts as a substrate for enzymes involved in the synthesis and oxidation of fatty acids. The molecular targets include various acyl-CoA synthetases and dehydrogenases. The pathways involved are crucial for maintaining cellular energy balance and producing signaling molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related phospholipids, CoA derivatives, and arachidonic acid metabolites based on evidence from lipidomics and metabolic studies:

Metabolic Pathway Comparisons

- Arachidonic Acid Metabolism: (5Z,8Z,11Z,14Z-Eicosatetraenoyl) CoA is a key intermediate in mitochondrial β-oxidation of arachidonic acid, distinct from cytosolic pathways involving phospholipase A₂ (PLA₂)-mediated release of arachidonic acid from PC[20:4] .

- Glycerophospholipid Metabolism: PC[20:4(5Z,8Z,11Z,14Z)/18:0] and LysoPC[20:3(5Z,8Z,11Z)] are hydrolyzed to release free arachidonic acid, which is further metabolized to eicosanoids. In contrast, the CoA conjugate directly enters β-oxidation .

Research Findings

- Inflammation and Lipidomics : Elevated PC[20:4(5Z,8Z,11Z,14Z)] levels correlate with improved muscle performance and reduced drip loss in animal models, whereas LysoPC[20:3(5Z,8Z,11Z)] is linked to inflammation .

- Neurological Recovery : PC[20:4(5Z,8Z,11Z,14Z)/18:0] and LysoPC[20:4(8Z,11Z,14Z,17Z)] are upregulated in brain injury recovery, suggesting roles in neuronal membrane repair .

- Toxicity and Detoxification : Cr(VI) exposure reduces LysoPC[20:3(5Z,8Z,11Z)] and PC[20:4(5Z,8Z,11Z,14Z)] levels, indicating disrupted glycerophospholipid metabolism .

Biological Activity

(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt), commonly referred to as 20:4 CoA, is a derivative of eicosatetraenoic acid (ETA), a polyunsaturated fatty acid characterized by four double bonds at specific positions. This compound plays a crucial role in various biochemical processes and exhibits distinct biological activities due to its unique structure. This article explores the biological activity of this compound, including its metabolic functions, interaction with enzymes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A is . It has a molecular weight of approximately 1104.425 g/mol. The compound is non-hygroscopic and light-sensitive, requiring storage at -20°C to maintain stability .

1. Metabolic Pathways

(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A is involved in critical metabolic pathways such as:

- Fatty Acid Metabolism : It participates in the synthesis and degradation of fatty acids, enabling energy production and storage.

- Acyl Group Transfer Reactions : As a cofactor for various enzymes, it facilitates the transfer of acyl groups in metabolic reactions essential for cellular function .

2. Anti-Inflammatory Activity

Research indicates that (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A exhibits anti-inflammatory properties. It mediates the synthesis of bioactive lipids that can modulate inflammatory responses in various tissues. This activity sets it apart from other fatty acyl-CoA derivatives like arachidonoyl CoA, which is more involved in pro-inflammatory signaling pathways .

Interaction Studies

Interaction studies have demonstrated that (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A binds with specific enzymes and receptors. For instance:

- Binding Affinity : It shows significant binding affinity to enzymes involved in lipid metabolism and inflammatory response modulation.

- Comparative Analysis : Compared to other fatty acyl-CoA compounds such as arachidonoyl CoA and docosahexaenoic acid-CoA, its unique double bond configuration contributes to its distinct biological effects .

Case Study 1: Anti-Inflammatory Effects

A study published in Lipids examined the effects of (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A on macrophage activation. The results showed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests a potential therapeutic role in managing chronic inflammatory conditions .

Case Study 2: Metabolic Regulation

Another research article highlighted the role of (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A in regulating lipid metabolism in hepatocytes. The compound was found to enhance fatty acid oxidation while inhibiting lipogenesis through modulation of key metabolic enzymes.

Comparative Table of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Arachidonoyl Coenzyme A | Contains four double bonds similar to ETA | Precursor for prostaglandins |

| Docosahexaenoic Acid-CoA | Six double bonds; longer carbon chain | Important for brain health and retinal function |

| Linoleoyl Coenzyme A | Two double bonds; shorter than ETA | Involved in omega-6 fatty acid metabolism |

| (5Z,8Z,11Z,14Z-eicosatetraenoyl) CoA | Four specific double bonds at positions 5, 8, 11, 14 | Mediates anti-inflammatory responses |

Q & A

Basic: What experimental methods are recommended for synthesizing and purifying (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt)?

Methodological Answer:

This acyl-CoA derivative is typically synthesized enzymatically using acyl-CoA synthetases, which catalyze the ATP-dependent conjugation of arachidonic acid to Coenzyme A. Post-synthesis, purification is achieved via reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 260 nm, leveraging the adenine moiety’s absorbance. The ammonium salt form enhances solubility in aqueous buffers, critical for enzymatic assays. Storage at -80°C in aliquots prevents freeze-thaw degradation .

Basic: Which analytical techniques are optimal for quantifying this compound in lipidomic studies?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing the compound’s exact mass (m/z 501.2855 for the free acid form) for selective ion monitoring. Electrospray ionization (ESI) in negative mode improves sensitivity due to the phosphate groups. Validation should include calibration curves with internal standards (e.g., deuterated acyl-CoA analogs) to account for matrix effects .

Advanced: How does the ammonium counterion affect solubility and stability during enzymatic assays?

Methodological Answer:

The ammonium salt form increases aqueous solubility compared to free acid or sodium salts, particularly in neutral pH buffers (e.g., Tris-HCl or HEPES). Stability is pH-dependent: degradation accelerates below pH 6.0 due to thioester hydrolysis. For long-term storage, lyophilization in ammonium bicarbonate buffer (pH 8.0) is recommended. Always verify purity via HPLC before critical experiments .

Advanced: What experimental designs are effective for tracking its incorporation into glycerophospholipids or triglycerides?

Methodological Answer:

Radiolabeled ([³H]- or [¹⁴C]-labeled) arachidonoyl-CoA can be incubated with microsomal or mitochondrial fractions to study acyltransferase activity. For non-radioactive tracking, stable isotope-labeled (¹³C or ²H) substrates coupled with LC-MS/MS enable precise quantification of labeled phosphatidylethanolamine (PE) or triacylglycerol (TG) species. Kinetic parameters (Km, Vmax) should be determined under controlled ATP and Mg²⁺ concentrations .

Advanced: How can conflicting data on its substrate specificity for lysophospholipid acyltransferases (LPLATs) be resolved?

Methodological Answer:

Discrepancies often arise from enzyme source variability (e.g., recombinant vs. tissue-extracted LPLATs) or assay conditions. Standardize assays by:

- Using defined lipid substrates (e.g., 1-acyl-sn-glycero-3-phosphocholine).

- Controlling detergent concentrations (e.g., Triton X-100) to avoid micelle-induced artifacts.

- Validating enzyme activity with orthogonal methods (e.g., thin-layer chromatography and MS).

Report kinetic data with error margins and replicate numbers .

Basic: What role does this CoA derivative play in eicosanoid biosynthesis?

Methodological Answer:

As a precursor, it donates arachidonic acid for cyclooxygenase (COX) and lipoxygenase (LOX)-mediated synthesis of prostaglandins, thromboxanes, and leukotrienes. In vitro, its utilization can be measured via LC-MS/MS detection of oxidized eicosanoids. Knockdown models (e.g., siRNA targeting acyl-CoA synthetase 4) help validate its metabolic flux in cellular systems .

Advanced: What strategies mitigate its oxidation during long-term cell culture experiments?

Methodological Answer:

Arachidonoyl-CoA is prone to auto-oxidation due to polyunsaturated bonds. Strategies include:

- Adding antioxidants (0.1% BHT or 5 µM Trolox) to culture media.

- Using low-oxygen conditions (5% O₂ incubators).

- Shortening treatment durations (<6 hours).

Confirm compound integrity post-experiment via LC-MS to avoid confounding results .

Basic: How is its concentration standardized in enzyme kinetic studies?

Methodological Answer:

Quantify stock solutions spectrophotometrically using the molar extinction coefficient of CoA (ε₂₆₀ = 16.4 mM⁻¹cm⁻¹). Adjust for the ammonium salt’s molecular weight (MW 501.29 + 18.04 for NH₄⁺). Validate with enzymatic assays (e.g., acyltransferase activity) against commercial standards. Serial dilutions in assay buffer (e.g., 0.1% fatty acid-free BSA) prevent adsorption losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.